molecular formula C19H21N3O5 B5669259 3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione

3-{2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl}-5,5-dimethyl-1,3-oxazolidine-2,4-dione

Cat. No. B5669259
M. Wt: 371.4 g/mol
InChI Key: GRKKIEMSWJKXKS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals with significant potential in various scientific fields due to its unique structural features, including the benzoxazolyl piperidine and oxazolidinedione moieties. These features contribute to a wide range of chemical reactivity and physical properties, making it a subject of interest in synthetic chemistry and materials science.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, starting from readily available substrates. For instance, a related compound was synthesized from N-benzylglutarimide in three steps, highlighting the potential pathways for creating complex structures like the one (Bisset et al., 2012). These syntheses typically require precise conditions to ensure the correct formation of the target molecule with high purity and yield.

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's chemical behavior. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. For example, the structural and vibrational frequencies of a similar molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, were determined using HF and DFT methods, revealing stable conformers and geometries consistent with experimental data (Taşal et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving this compound can vary widely, including reactions with primary and secondary amines leading to a range of products (Jeon & Kim, 2000). The compound's reactivity is influenced by its functional groups, leading to diverse chemical transformations.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are influenced by the molecular geometry and intermolecular forces. Polymorphism, as observed in related compounds, impacts the material's physical characteristics and its applications in various fields (Weatherhead-Kloster et al., 2005).

properties

IUPAC Name

3-[2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-19(2)17(24)22(18(25)27-19)11-15(23)21-9-5-6-12(10-21)16-20-13-7-3-4-8-14(13)26-16/h3-4,7-8,12H,5-6,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKKIEMSWJKXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)CC(=O)N2CCCC(C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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